molecular formula C9H12O2S B13301630 3-Methyl-2-(thiophen-2-yl)butanoic acid

3-Methyl-2-(thiophen-2-yl)butanoic acid

Cat. No.: B13301630
M. Wt: 184.26 g/mol
InChI Key: DQGVKGKFLMRHJS-UHFFFAOYSA-N
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Description

3-Methyl-2-(thiophen-2-yl)butanoic Acid is a chiral organic compound featuring a thiophene heterocycle and a carboxylic acid functional group. This structure makes it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds incorporating thiophene motifs are of significant interest in the development of pharmacologically active molecules, as the thiophene ring can act as a bioisostere for phenyl rings, potentially altering the bioavailability, metabolism, and binding affinity of lead compounds . The specific stereochemistry at the chiral center is critical for interactions with biological systems, as enantiomers can have vastly different activities . The carboxylic acid group allows for further functionalization into amides or esters, enabling its incorporation into more complex molecular architectures. Researchers utilize this chemical as a key precursor in the synthesis of specialized compounds, such as enzyme inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not manufactured for personal, human, or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-methyl-2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11)

InChI Key

DQGVKGKFLMRHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Methyl-2-(thiophen-2-yl)butanoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, two primary strategic disconnections can be identified, focusing on the formation of the C-C bond at the α-position to the carboxylic acid.

Disconnection A: Cα-Thiophene Bond

This disconnection breaks the bond between the thiophene (B33073) ring and the chiral carbon, leading to a thiophenyl nucleophile (or its synthetic equivalent) and an electrophilic butanoic acid derivative. The thiophenyl anion can be generated from thiophene itself or a 2-halothiophene, while the butanoic acid fragment would require a leaving group at the α-position.

Disconnection B: Cα-Cβ Bond

Alternatively, the bond between the α-carbon and the isopropyl group can be disconnected. This approach suggests an α-thienyl acetic acid derivative as the nucleophile and an isopropyl halide as the electrophile. This strategy is common for the synthesis of α-arylpropanoic acids. orgsyn.org

These disconnections form the basis for designing the synthetic routes discussed in the following sections.

Disconnection StrategyKey Bond BrokenResulting Synthons/Precursors
Disconnection A Cα-ThiopheneThiophen-2-yl anion equivalent + 2-halobutanoic acid derivative
Disconnection B Cα-Cβ2-(Thiophen-2-yl)acetate anion + Isopropyl halide

Direct Synthesis Routes from Commercially Available Precursors

Direct synthesis routes aim to build the target molecule from readily available starting materials through a sequence of reliable and high-yielding reactions.

Nucleophilic substitution on the thiophene ring or on an aliphatic chain bearing a thiophene moiety can be a viable strategy. Thiophene and its derivatives are known to participate in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. researchgate.netnih.gov

A plausible route involves the reaction of a 2-lithiothiophene, generated by deprotonation of thiophene with a strong base like n-butyllithium, with a derivative of 3-methyl-2-halobutanoic acid. The lithium salt of the thiophene acts as a potent nucleophile, displacing the halide to form the desired C-C bond.

Table of Reaction Components for Nucleophilic Substitution:

Thiophene DerivativeButanoic Acid DerivativeReaction Conditions
2-LithiothiopheneEthyl 2-bromo-3-methylbutanoateAnhydrous THF, low temperature (-78 °C to rt)
Thiophen-2-ylmagnesium bromideMethyl 2-tosyloxy-3-methylbutanoateAnhydrous ether or THF

Organometallic coupling reactions are powerful tools for constructing C-C bonds. openstax.org A practical approach for the synthesis of this compound involves the use of a Grignard reagent. The reaction of 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene) with magnesium metal in an ethereal solvent generates the corresponding thiophen-2-ylmagnesium halide. google.com This organometallic species can then be used in a coupling reaction.

While direct coupling with an α-halo ester can be challenging, a more common approach involves carboxylation, as detailed in the next section. Another possibility is a Kumada or Negishi coupling between a thiophenyl organometallic reagent and a zinc or tin derivative of a 3-methylbutanoate.

A highly effective and documented method for synthesizing aryl- and heteroaryl-carboxylic acids is through the carboxylation of an organometallic intermediate. google.combeilstein-journals.org For the target molecule, this involves the preparation of a Grignard reagent from a suitable thiophene precursor, followed by its reaction with carbon dioxide.

Specifically, 2-(3-methylbutan-2-yl)thiophene can be synthesized via Friedel-Crafts alkylation of thiophene. Subsequent regioselective lithiation at the 5-position followed by carboxylation would not yield the desired product. A more successful route starts with the formation of 3-methyl-2-thienylmagnesium halide, which is then reacted with carbon dioxide to introduce the carboxylic acid group at the 2-position of the thiophene ring. beilstein-journals.org A patent describes the synthesis of 3-methyl-2-thiophenecarboxylic acid by reacting 2-chloro-3-methylthiophene (B80250) with magnesium in the presence of an alkyl halide to form the Grignard reagent, which is then carboxylated with CO2. google.com

Direct carboxylation of the C-H bond of a thiophene derivative is also a possibility, though it often requires harsh conditions or specialized catalytic systems. mdpi.com

Table of Carboxylation Precursors and Reagents:

Thiophene PrecursorOrganometallic IntermediateCarboxylating Agent
2-Bromo-3-methylthiophene3-Methyl-2-thienylmagnesium bromideCarbon dioxide (CO2)
2-Chloro-3-methylthiophene3-Methyl-2-thienylmagnesium chlorideCarbon dioxide (CO2)

Stereoselective Synthesis of Enantiopure this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many applications, particularly in pharmacology, it is crucial to synthesize a single enantiomer. Stereoselective synthesis aims to achieve this with a high degree of enantiomeric excess.

A widely used strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral α-arylalkanoic acids, Evans' oxazolidinone auxiliaries are particularly effective. researchgate.net The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 2-(thiophen-2-yl)acetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate.

This enolate can then be alkylated with an isopropyl halide (e.g., 2-iodopropane). The bulky substituents on the oxazolidinone ring block one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby inducing diastereoselectivity. Finally, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the desired enantiomer of this compound. The choice of the specific oxazolidinone enantiomer and the reaction conditions will determine which enantiomer of the final product is obtained.

Table of Chiral Auxiliaries and Their Application:

Chiral AuxiliaryKey Reaction StepExpected Outcome
Evans' OxazolidinonesDiastereoselective alkylation of the derived enolateHigh diastereomeric excess of the alkylated product
Pseudoephedrine AmidesDiastereoselective alkylation of the amide enolatePredictable stereocontrol at the α-carbon
CamphorsultamsAsymmetric alkylation of the corresponding N-acylsultamHigh levels of stereoselectivity

Asymmetric Catalysis in the Formation of the Butanoic Acid Chirality Center

The creation of the stereogenic center in this compound is a critical aspect of its synthesis, with asymmetric catalysis offering a direct route to enantiomerically enriched products. Organocatalysis, in particular, has emerged as a powerful tool for such transformations involving thiophene-containing substrates. nih.govmetu.edu.tr

Research into the asymmetric functionalization of thiophenes has demonstrated that chiral Brønsted base catalysts can facilitate intramolecular reactions to generate chiral products with high enantioselectivity. nih.gov For instance, quinine-derived amide catalysts have been successfully employed in the asymmetric transformation of thiophene-containing substrates. These catalysts create a specific chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The stereoselectivity is highly dependent on the catalyst structure, with substituents on the catalyst playing a crucial role in matching the substrate to achieve high enantiomeric excess (ee). rsc.org

Strategies such as asymmetric sulfa-Michael additions are also relevant. metu.edu.trmetu.edu.tr These reactions involve the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, guided by a chiral catalyst. By analogy, the synthesis of this compound could be envisioned via an asymmetric conjugate addition of a thiophene nucleophile to a chiral α,β-unsaturated butanoic acid derivative or, more commonly, the addition of a nucleophile to a thiophene-containing acceptor. Bifunctional organocatalysts, such as those based on cinchona alkaloids or thiourea (B124793), are often employed to activate both the nucleophile and the electrophile, thereby controlling the facial selectivity of the attack and establishing the chiral center with high fidelity. metu.edu.tr

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods provide a powerful alternative for accessing enantiomerically pure this compound, primarily through the kinetic resolution of a racemic mixture. Hydrolases, and particularly lipases, are widely used for this purpose due to their commercial availability, operational simplicity, and high enantioselectivity under mild conditions. mdpi.comnih.gov

The typical strategy involves the enzymatic resolution of a racemic ester of the target acid. Lipases, such as those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas fluorescens, or Candida rugosa, can selectively catalyze the hydrolysis of one enantiomer of the ester, leaving the other unreacted. mdpi.comresearchgate.netmdpi.com This process yields an enantiomerically enriched acid and the unreacted, enantiomerically enriched ester, which can then be separated. For example, studies on the resolution of structurally similar 3-aryl-butanoic acid derivatives have shown that lipases can achieve very high enantioselectivity (E > 200), resulting in products with excellent enantiomeric excess (>99% ee). mdpi.commdpi.com

The reaction is typically conducted in a biphasic system or an organic solvent to which a small amount of aqueous buffer is added to facilitate the hydrolysis. The choice of enzyme is crucial, as different lipases can exhibit opposite enantiopreferences, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer. ias.ac.in This enzymatic kinetic resolution (EKR) is a robust method for producing optically active carboxylic acids and is a viable pathway for obtaining enantiopure this compound. nih.gov

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

Influence of Solvents and Reagents on Reaction Efficiency and Selectivity

The selection of solvents and reagents is critical in directing the outcome of the synthesis. In asymmetric catalysis, solvent choice can significantly impact enantioselectivity. A screening of common solvents such as dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), toluene, and tetrahydrofuran (B95107) (THF) is standard practice. For example, in the atroposelective synthesis of related chiral thiophene derivatives, changing the solvent from DCM to CHCl3 was found to increase the enantiomeric excess from 72% to 95%. rsc.org Ethereal solvents like THF are often preferred for reactions involving organometallic reagents, such as Grignard or organolithium species, which may be used to form the thiophene-carbon bond. google.comgoogle.com

The nature of reagents, including bases and additives, also plays a pivotal role. In catalyst-driven reactions, the structure of the catalyst itself is a key variable. For quinine-derived amide catalysts, modifications to the substituent on the phenyl moiety can drastically alter the enantioselectivity, highlighting the need for catalyst screening to find the optimal match for a given substrate. rsc.org

Below is a representative data table illustrating the effect of solvent on a catalyzed asymmetric reaction leading to a chiral thiophene product, based on findings from related syntheses.

EntryCatalystSolventYield (%)Enantiomeric Excess (ee %)
1Cat-ADCM9372
2Cat-AToluene9585
3Cat-AEther9180
4Cat-ACHCl₃9495
5Cat-AAcetone8868

This table is illustrative, based on data for analogous asymmetric transformations of thiophene derivatives. rsc.org

Temperature, Pressure, and Reaction Time Effects

Thermodynamic and kinetic parameters are fundamental to optimizing the synthesis. Temperature, in particular, presents a critical trade-off. Higher temperatures can increase the reaction rate, significantly reducing the reaction time from days to hours. google.com However, elevated temperatures can also lead to undesired side reactions or a decrease in stereoselectivity. For many asymmetric catalytic reactions, lower temperatures (e.g., -40 °C to -60 °C) are essential for achieving high enantiomeric excess. rsc.org Conversely, some processes show that heating to a moderate range (e.g., 41-45°C) can accelerate the reaction without compromising chirality. google.com

Reaction time is another key variable that must be optimized. Reactions are typically monitored using techniques like HPLC to determine the point of completion. prepchem.com Allowing a reaction to proceed for too long can lead to the formation of byproducts or degradation of the desired product, while insufficient time results in low conversion. For example, a specific alkylation reaction's time was reduced from over 72 hours to just 2-4 hours by optimizing the temperature. google.com

Design and Evaluation of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts are employed in the synthesis of complex organic molecules.

Homogeneous catalysts , which are soluble in the reaction medium, are common in asymmetric synthesis. These include chiral organocatalysts and metal-ligand complexes. rsc.org Their high activity and selectivity stem from their well-defined active sites. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can be a challenge in purification and prevents catalyst recycling.

Heterogeneous catalysts , which exist in a different phase from the reactants, offer a solution to the separation problem. researchgate.net These solid catalysts, such as metal-organic frameworks (MOFs) or catalysts supported on polymers, can be easily removed by filtration and potentially reused, aligning with the principles of green chemistry. researchgate.net The design of heterogeneous catalysts focuses on creating well-defined, accessible active sites on a solid support. While they offer practical advantages, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or a less uniform distribution of active sites. The evaluation of these catalysts involves assessing their activity, selectivity, stability, and recyclability over multiple reaction cycles.

Chemical Reactivity and Derivatization of 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of esters, amides, anhydrides, alcohols, aldehydes, and acid halides.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of several important acid derivatives.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Amidation: Direct conversion of carboxylic acids to amides by reaction with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, this transformation often requires high temperatures to dehydrate the salt or the use of coupling agents. mdpi.com More commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. Catalytic methods using borate (B1201080) esters have also been developed for direct amidation under milder conditions. mdpi.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid at high temperatures. A more versatile laboratory method involves reacting the acid chloride derivative with a carboxylate salt.

Table 1: Examples of Carboxylic Acid Derivatization Reactions

Reaction TypeReagent(s)Product StructureTypical Conditions
EsterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.)Methyl 3-methyl-2-(thiophen-2-yl)butanoateReflux in excess alcohol masterorganicchemistry.com
AmidationBenzylamine, DCC¹N-benzyl-3-methyl-2-(thiophen-2-yl)butanamideRoom temperature in a suitable solvent (e.g., DCM²)
Anhydride FormationAcetic AnhydrideAcetic 3-methyl-2-(thiophen-2-yl)butanoic anhydrideHeat

¹Dicyclohexylcarbodiimide (coupling agent) ²Dichloromethane

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents.

The reduction is typically accomplished with strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexed with a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgkhanacademy.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemistrysteps.com The reaction mechanism involves the initial deprotonation of the acid, followed by hydride attack on the carbonyl carbon. libretexts.org This process generates an aldehyde as an intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. libretexts.orgchemguide.co.uk Consequently, isolating the aldehyde from the direct reduction of a carboxylic acid is generally not feasible.

To obtain the aldehyde, an indirect, two-step approach is required. The carboxylic acid is first converted to a derivative such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction of the Carboxylic Acid Moiety

Reagent(s)Intermediate ProductFinal ProductNotes
1. LiAlH₄ 2. H₃O⁺3-Methyl-2-(thiophen-2-yl)butanal3-Methyl-2-(thiophen-2-yl)butan-1-olThe aldehyde intermediate is not isolated. libretexts.org
1. BH₃·THF 2. H₂O3-Methyl-2-(thiophen-2-yl)butanal3-Methyl-2-(thiophen-2-yl)butan-1-olBorane is a less nucleophilic reducing agent but effective for carboxylic acids. youtube.com

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into an acid halide, most commonly an acid chloride. This is readily achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgresearchgate.net The resulting 3-methyl-2-(thiophen-2-yl)butanoyl chloride is a highly reactive electrophile. It serves as a key intermediate for the synthesis of esters and amides under mild, non-equilibrium conditions and can also be used in other reactions like Friedel-Crafts acylations.

Transformations Involving the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and enabling its participation in various metal-catalyzed coupling reactions after suitable functionalization.

Thiophene undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). researchgate.net The substitution occurs preferentially at the α-positions (C2 and C5), which are more activated than the β-positions (C3 and C4). In 3-methyl-2-(thiophen-2-yl)butanoic acid, the C2 position is already substituted. Therefore, electrophilic attack is strongly directed to the C5 position. researchgate.net The alkyl substituent at C2 is weakly activating and directs to the C3 and C5 positions, further favoring substitution at C5. libretexts.org

Halogenation: Bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like acetic acid to yield the 5-bromo derivative. beilstein-journals.orgNitration: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile, which attacks the C5 position to give the 5-nitro derivative. libretexts.orgSulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the C5 position. libretexts.org

Table 3: Electrophilic Aromatic Substitution on the Thiophene Ring

ReactionReagent(s)Expected Major Product
BrominationN-Bromosuccinimide (NBS), Acetic Acid2-(5-Bromo-3-methylthiophen-2-yl)-3-methylbutanoic acid
NitrationHNO₃, H₂SO₄3-Methyl-2-(5-nitrothiophen-2-yl)butanoic acid
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)5-(1-Carboxy-2-methylpropyl)-4-methylthiophene-2-sulfonic acid

The halogenated derivatives of this compound, particularly the 5-bromo or 5-iodo compounds, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Suzuki Reaction: This reaction couples the aryl halide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govdaneshyari.com It is one of the most widely used methods for forming biaryl linkages. Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. thieme-connect.dewikipedia.orgSonogashira Reaction: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. Negishi Reaction: The Negishi coupling joins the aryl halide with an organozinc reagent, offering high reactivity and functional group tolerance. mdpi.com

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type (at C5 position)
Suzuki nih.govacs.orgR-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl/Alkenyl substituted thiophene
Heck nih.govliverpool.ac.ukAlkene (H₂C=CHR)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Alkenyl substituted thiophene
SonogashiraAlkyne (HC≡CR)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl substituted thiophene
Negishi mdpi.comR-ZnXPd(PPh₃)₄Alkyl/Aryl substituted thiophene

Stereochemical Manipulations and Functionalization at the Butanoic Acid Backbone

Epimerization and Racemization Studies at the α-Carbon

The α-carbon of this compound is a chiral center, and its stereochemical configuration can be subject to epimerization or racemization under certain conditions. These processes involve the interconversion of stereoisomers. Epimerization refers to a change in the configuration at only one of several stereogenic centers, while racemization is the formation of an equal mixture of enantiomers from a single enantiomer libretexts.orgpearson.com.

For α-substituted carboxylic acids, including arylalkanoic acids which are structurally related to the title compound, racemization can occur through a deprotonation-reprotonation mechanism involving an enolate intermediate libretexts.orgpharmacy180.com. In this mechanism, a base abstracts the acidic proton at the α-carbon, leading to the formation of a planar, achiral enolate. Subsequent protonation of this intermediate can occur from either face, resulting in the formation of both enantiomers and leading to racemization libretexts.org.

The ease of racemization is influenced by the stability of the enolate intermediate and the reaction conditions, such as the strength of the base and the temperature. For some arylpropionic acids, racemization has been observed in the presence of strong bases ru.nl. In the context of peptide synthesis, racemization of α-amino acids is a known side reaction that can be influenced by the choice of coupling reagents and protecting groups nih.govresearchgate.net.

While specific studies on the epimerization and racemization of this compound are not prevalent in the searched literature, the general principles of α-carbon stereoisomerization in carboxylic acids are well-established. The presence of the thiophene ring may influence the acidity of the α-proton and the stability of the corresponding enolate, thereby affecting the rate of racemization.

Introduction of Additional Functional Groups on the Butanoic Acid Chain

The butanoic acid chain of this compound offers several positions for the introduction of additional functional groups, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group itself is a versatile functional handle. It can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, through standard organic transformations google.comgoogle.comfarmaciajournal.com. For example, reaction with thionyl chloride can convert the carboxylic acid to the corresponding acid chloride, which is a reactive intermediate for further functionalization google.comfarmaciajournal.com.

The alkyl backbone of the butanoic acid chain can also be functionalized, although this may require more specific synthetic strategies. For instance, reactions involving the generation of a carbanion or a radical at a specific position on the chain could allow for the introduction of new substituents. While direct functionalization of the saturated alkyl chain can be challenging, derivatization of the carboxylic acid or the thiophene ring can provide intermediates for subsequent modifications of the side chain.

The development of synthetic routes for substituted thiophenes often involves the introduction of functional groups that serve as handles for further modifications beilstein-journals.org. For example, halogenation of the thiophene ring can be followed by cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Multi-Component Reactions and Heterocycle Annulation with this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step nih.gov. While specific examples of MCRs involving this compound are not explicitly detailed in the provided search results, the structural motifs present in the molecule suggest its potential as a substrate in such reactions.

The carboxylic acid functionality could participate in MCRs like the Ugi or Passerini reactions, which are known for their ability to generate diverse molecular scaffolds nih.govresearchgate.net. In these reactions, the carboxylic acid component combines with an amine, an isocyanide, and a carbonyl compound (in the Ugi reaction) or just an isocyanide and a carbonyl compound (in the Passerini reaction) to form α-acylamino amides or α-acyloxy carboxamides, respectively.

Heterocycle annulation involves the formation of a new ring fused to an existing one. The thiophene ring of this compound can undergo annulation reactions to form more complex heterocyclic systems. For example, iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been reported to afford thiophene-fused coumarin-type frameworks nih.gov. This type of reaction demonstrates the potential for the thiophene moiety to participate in cyclization reactions to build more elaborate structures.

The combination of the thiophene ring and the carboxylic acid group in this compound provides multiple reactive sites that could be exploited in the design of novel MCRs and heterocycle annulation strategies.

Computational and Theoretical Investigations of 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for the study of molecular systems. DFT methods are utilized to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties, from stable conformations to spectroscopic data. mdpi.commdpi.com For molecules like 3-Methyl-2-(thiophen-2-yl)butanoic acid, DFT offers a balance of computational cost and accuracy, making it an ideal tool for detailed investigation.

The first step in most quantum chemical studies is geometry optimization, a process that identifies the lowest energy arrangement of atoms in a molecule. This compound possesses conformational flexibility due to the rotation around single bonds, primarily the C-C bond linking the thiophene (B33073) ring to the chiral center of the butanoic acid chain.

Theoretical studies on structurally similar compounds, such as 3-methylthiophene-2-carboxylic acid, have shown that different conformers, or rotamers, can be generated by rotating the carboxylic acid group relative to the thiophene ring. researchgate.net By performing geometry optimizations on these various starting conformations, it is possible to locate all the stable energy minima on the potential energy surface. The relative energies of these conformers can then be calculated to construct a conformational energy landscape, which reveals the most stable conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and chemical reactivity.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.govmaterialsciencejournal.org

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated via DFT

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.90ELUMO - EHOMO; indicates chemical stability and reactivity.

Another important tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich and electron-poor regions. researchgate.net For this compound, MEP analysis would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (colored blue) would be concentrated around the acidic proton of the hydroxyl group, highlighting it as a site for nucleophilic interaction. researchgate.netresearchgate.net

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to validate computational models against experimental results or to aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. For the target molecule, characteristic vibrations of the carboxylic acid functional group would be of particular interest. These include the broad O-H stretching vibration, typically found in the 3300–2500 cm⁻¹ region, and the strong C=O carbonyl stretching vibration, which appears between 1725 and 1700 cm⁻¹. docbrown.info Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeExpected Experimental Range (cm⁻¹)Description
O-H Stretch3300 - 2500Broad signal characteristic of a carboxylic acid dimer due to hydrogen bonding.
C-H Stretch (sp³)2975 - 2845Associated with the methyl and ethyl groups of the butanoic acid chain.
C=O Stretch1725 - 1700Strong absorption from the carbonyl group in the carboxylic acid.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT, commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can provide theoretical ¹H and ¹³C NMR spectra. Comparing computed chemical shifts with experimental data is a rigorous test of the accuracy of the calculated molecular geometry. idc-online.com Furthermore, such predictions can be invaluable for distinguishing between different stereoisomers or for assigning signals in complex spectra. idc-online.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulates the movement of atoms and molecules according to the laws of classical mechanics, providing detailed information on conformational changes and interactions with the surrounding environment.

Placing this compound in a simulated solvent box (e.g., water) allows for the study of its behavior in a more realistic environment. MD simulations can track the molecule's translational and rotational motion, as well as its internal vibrations. mdpi.com Critically, these simulations reveal the specific interactions between the solute and solvent molecules. For instance, the simulation would detail the formation and lifetime of hydrogen bonds between the carboxylic acid group of the molecule and surrounding water molecules. Understanding these solvent interactions is essential, as they can significantly influence the molecule's conformation, stability, and reactivity.

A key strength of MD simulations is the ability to explore the vast conformational space available to a flexible molecule at a given temperature. While quantum mechanics may identify a few low-energy conformers, an MD simulation generates a large collection of structures, known as a conformational ensemble, that represents the molecule's dynamic states in solution. liverpool.ac.uk Analyzing this ensemble provides a statistical understanding of the molecule's flexibility, identifying which conformations are most populated and how quickly the molecule transitions between them. This dynamic view is crucial for understanding how the molecule's shape fluctuates and how this flexibility might govern its interactions with other chemical species.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR represent powerful in silico approaches to correlate the structural or property-based features of a compound with its biological activity or chemical reactivity. For thiophene-containing molecules, these studies have been instrumental in identifying key molecular characteristics that govern their functions.

Molecular descriptors are numerical values that quantify the physical, chemical, or electronic characteristics of a molecule. These descriptors are fundamental to QSAR modeling and can be calculated using various computational software packages. For this compound, a range of descriptors can be computed to characterize its structure and potential behavior.

Key descriptors include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Electronic Descriptors: These quantify the electronic aspects of the molecule. In studies of thiophene analogs, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role in modulating biological activity. nih.govresearchgate.net A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity. mdpi.com

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP) describe the molecule's lipophilicity, which is crucial for its pharmacokinetic profile.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Category Descriptor Name Calculated Value Significance
Physicochemical Molecular Weight 184.25 g/mol Basic physical property of the molecule.
LogP 2.5 (Estimated) Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 Ų Relates to hydrogen bonding potential and permeability.
Electronic HOMO-LUMO Gap Variable (DFT calculation dependent) A smaller gap suggests higher reactivity. mdpi.com
Dipole Moment Variable (DFT calculation dependent) Influences intermolecular interactions and solubility. nih.gov
Topological Number of Rotatable Bonds 3 Indicates molecular flexibility.
Number of H-Bond Acceptors 2 Relates to the potential for forming hydrogen bonds.

Note: Some values are estimated or depend on the specific computational method used (e.g., Density Functional Theory - DFT).

The chemical reactivity of thiophene carboxylic acids can be predicted using computational models based on quantum mechanics. nih.govresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate properties that shed light on reaction mechanisms and selectivity. mdpi.com

For this compound, key areas of reactivity would be the carboxylic acid group and the thiophene ring.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. nih.govresearchgate.net The oxygen atoms of the carboxyl group would be regions of negative potential, susceptible to electrophilic attack, while the acidic proton would be a site of positive potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. nih.govresearchgate.net In related thiophene derivatives, the distribution of these orbitals can explain differences in reactivity between structural isomers. nih.gov

Predictive models can also assess the likelihood of a molecule forming reactive metabolites, which is an important consideration in drug development. nih.gov

Molecular Modeling of Intermolecular Interactions (Non-Clinical Context)

Molecular modeling allows for the detailed study of how a molecule like this compound interacts with other molecules, such as proteins or other small molecules. These non-covalent interactions are fundamental to many chemical and biological processes. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. gyanvihar.orgmdpi.com This method is widely used to understand binding mechanisms and to screen for potential enzyme inhibitors. nih.gov

In a hypothetical docking study involving this compound and an enzyme active site, the following steps would be taken:

Preparation: 3D structures of both the ligand (the thiophene compound) and the protein receptor are prepared.

Docking Simulation: A docking algorithm samples numerous possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate more favorable binding. researchgate.net

Studies on various thiophene derivatives have shown that they can act as inhibitors for enzymes like lactate (B86563) dehydrogenase and tyrosyl-tRNA synthetase. nih.govresearchgate.net Docking simulations for these compounds reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The thiophene ring and carboxylic acid group of this compound are capable of engaging in a variety of non-covalent interactions that are crucial for its structure and interactions with other molecules. rsc.orgresearchgate.net

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). These interactions are critical in determining how the molecule binds to protein active sites or forms dimers in solution.

π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.

Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a chalcogen bond donor, a type of non-covalent interaction that can influence molecular assembly and protein binding. rsc.org

Other Interactions: Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize a wide range of non-covalent interactions, including C-H···S, C-H···π, and S···S interactions, which have been shown to stabilize clusters of thiophene molecules. nih.govresearchgate.net Recent studies have also highlighted the role of O˙⋯S noncovalent interactions in stabilizing radical intermediates during chemical reactions. rsc.org

These computational analyses provide a detailed picture of the forces governing the behavior of thiophene-containing molecules at the atomic level.

Investigation of Derivatives and Analogues of 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

Structure-Property Relationship Studies for Modified Butanoic Acid Scaffolds

The relationship between the molecular structure of a compound and its resulting chemical and physical properties is a fundamental concept in chemistry. For derivatives of 3-methyl-2-(thiophen-2-yl)butanoic acid, this relationship is primarily governed by the electronic and steric nature of its constituent parts and the specific three-dimensional arrangement, or stereochemistry, of the molecule.

Electronic and Steric Effects of Substituents on Chemical Behavior

The chemical behavior of derivatives based on the this compound scaffold is highly sensitive to the electronic and steric effects of substituents. The thiophene (B33073) ring, being an electron-rich aromatic system, significantly influences the reactivity of the entire molecule. nih.gov Its π-electron system can engage in electronic delocalization, affecting the acidity of the carboxylic group and the reactivity of the butanoic acid chain. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the thiophene ring can modulate the molecule's electronic properties. For instance, computational studies on related thiophene carboxylic acids have shown that substituents can alter the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For example, attaching a strong EWG like a nitro group to the thiophene ring would withdraw electron density, potentially making the carboxylic acid proton more acidic and influencing the molecule's interaction with nucleophiles or electrophiles. researchgate.net

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, plays a critical role in dictating reaction rates and molecular conformations. wikipedia.org Bulky substituents placed near the reactive centers—the carboxylic acid group or the α-carbon—can impede the approach of reagents, thereby slowing down reaction rates. wikipedia.org This effect can also be exploited to control selectivity in chemical reactions. wikipedia.org Furthermore, steric interactions between adjacent groups can influence the preferred three-dimensional shape of the molecule, which is crucial for its interaction with other molecules, such as biological receptors. scribd.com Studies on 3,4-disubstituted poly(thiophenes) have shown that reducing steric hindrance can improve material properties like electronic conjugation. rsc.org

A summary of how different substituent types can influence the properties of a thiophene-butanoic acid scaffold is presented below.

PropertyEffect of Electron-Withdrawing Groups (EWGs)Effect of Electron-Donating Groups (EDGs)Effect of Bulky/Steric Groups
Acidity of COOH IncreasesDecreasesMinimal direct effect, may hinder solvation
Reactivity at α-Carbon May stabilize carbanion intermediatesMay destabilize carbanion intermediatesHinders approach of reagents, decreasing reaction rates
HOMO-LUMO Gap Generally decreases, increasing reactivityGenerally increases, decreasing reactivityCan twist the molecular geometry, affecting π-conjugation and the energy gap
Molecular Conformation Minor influenceMinor influenceSignificant influence, restricts bond rotation and dictates preferred shape

Influence of Stereochemistry on Molecular Recognition Phenomena

The this compound molecule possesses a chiral center at the second carbon of the butanoic acid chain (the α-carbon). This means it can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-enantiomers). This stereochemical feature is of paramount importance in the context of molecular recognition, particularly in biological systems.

The synthesis of structurally similar compounds, such as (S)-3-(2-thienylthio)butanoic acid, often requires stereospecific methods to obtain a single, pure enantiomer. google.comgoogle.com This is because the different spatial arrangements of the enantiomers lead to distinct interactions with other chiral molecules, like enzymes and receptors. The synthesis of these chiral analogs often employs chiral starting materials, such as (R)-(+)-β-methyl-β-propiolactone, to ensure the desired stereochemical outcome. google.com

In molecular recognition, one enantiomer may bind to a biological target with high affinity, eliciting a specific response, while the other enantiomer may bind weakly or not at all. google.com This selectivity arises because the active sites of biological molecules are themselves chiral and will preferentially interact with a molecule that has a complementary three-dimensional shape. Computational studies on the Diels-Alder reactions of thiophene 1-oxide have demonstrated how subtle geometric pre-distortions in a molecule can lead to high π-facial selectivity, a phenomenon central to stereochemical control. nih.gov Therefore, controlling the stereochemistry of derivatives of this compound is a critical aspect of designing compounds for specific applications where precise molecular recognition is required.

Synthesis and Characterization of Advanced Derivatives Incorporating the this compound Moiety

The development of advanced derivatives of this compound involves chemically incorporating this core structure into larger, more complex molecular architectures. These strategies include creating fused or bridged ring systems to enhance rigidity and introducing other aromatic scaffolds to combine functional properties.

Thiophene-Butanoic Acid Derivatives with Fused or Bridged Ring Systems

Creating fused or bridged ring systems is a powerful strategy for generating rigid analogues of a parent molecule. By locking the conformation of the this compound moiety, it is possible to create derivatives with enhanced selectivity for biological targets or with unique material properties.

One common approach involves the synthesis of thienopyrimidines, which are bioisosteres of the naturally occurring purine (B94841) scaffold. mdpi.com The synthesis of these fused systems often starts with a functionalized thiophene, such as methyl 2-aminothiophene-3-carboxylate, which can be cyclized with reagents like urea (B33335) or reacted with various precursors to build the pyrimidine (B1678525) ring. mdpi.comijacskros.com For example, new thieno[2,3-d]pyrimidine (B153573) analogues have been synthesized as potential anticancer agents. mdpi.comnih.gov Another prominent fused system is benzothiophene, formed by fusing a benzene (B151609) ring to the thiophene core. chemicalbook.comwikipedia.org Synthetic routes to benzothiophenes can involve intramolecular cyclization of aryl sulfides or domino reactions combining multiple components in a single pot. slideshare.netorganic-chemistry.orgmalayajournal.org These rigid, planar systems are found in the chemical structures of numerous pharmaceutical drugs. wikipedia.orgmalayajournal.org

Introduction of Additional Heterocyclic or Aromatic Scaffolds

Another synthetic strategy involves linking the this compound core to other heterocyclic or aromatic systems. This "molecular hybridization" approach aims to create novel compounds that combine the desirable features of each constituent part. These hybrid molecules can be synthesized through various coupling reactions or by forming amide or ester linkages.

A notable example is the synthesis of thiophene-based heterocycles derived from thiophene-2-carbohydrazide, where the thiophene core is linked to other rings like oxadiazoles. nih.gov Such compounds have been investigated for their antimicrobial activities. nih.gov Similarly, thiophene derivatives have been coupled with furan (B31954) rings to create new carboxamides. ijacskros.com Computational studies have also been performed on thiourea (B124793) derivatives of 2-thiophene carboxylic acid to understand their electronic properties and potential as pharmaceutical agents. mdpi.com

The table below summarizes selected examples of advanced thiophene derivatives incorporating additional heterocyclic scaffolds, along with their synthetic precursors and characterization methods.

Derivative ClassExample ScaffoldSynthetic Precursor(s)Characterization Methods
Thienopyrimidines Thieno[2,3-d]pyrimidine2-Aminothiophene-3-carboxylate, UreaIR, NMR (¹H, ¹³C), Mass Spectrometry
Benzothiophenes Benzo[b]thiopheneo-Halovinylbenzenes, Potassium SulfideNMR (¹H, ¹³C), X-ray Crystallography
Thiophene-Oxadiazoles Spiro-indoline-oxadiazoleThiophene-2-carbohydrazideIR, NMR, Mass Spectrometry
Thiophene-Furans N-(pyrimidin-2-yl)furan-2-carboxamideThieno[2,3-d]pyrimidine, Furan-2-carbonyl chlorideIR, NMR, Mass Spectrometry

Comparative Analysis with Structurally Similar Thiophene and Butanoic Acid Compounds

Comparison with Isomers: The position of the substituent on the thiophene ring significantly impacts the molecule's properties. A direct comparison can be made with the constitutional isomer, 3-methyl-2-(thiophen-3-yl)butanoic acid. Computational studies on the simpler thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have revealed significant differences in their reactivity. researchgate.netnih.gov Thiophene-2-carboxylic acid was found to be more reactive toward nucleophiles, a difference attributed to the ability of the 2-carboxy group to form an internal hydrogen bond with the thiophene sulfur, which polarizes the acid function. nih.gov This suggests that the 2-thienyl isomer of the target compound would likely exhibit different electronic properties and reactivity compared to the 3-thienyl isomer. nih.gov

Comparison with Thioether Analogues: The molecule (S)-3-(2-thienylthio)butanoic acid is a close structural analogue where the thiophene ring is connected to the butanoic acid chain via a sulfur atom (a thioether linkage) instead of a direct carbon-carbon bond. google.comgoogle.comprepchem.comclearsynth.comchemsrc.com This change from a C-C to a C-S-C linkage alters the geometry and flexibility of the molecule. The C-S bond is longer than a C-C bond, and the C-S-C bond angle is more acute (~100°) than a typical tetrahedral carbon angle. This increased flexibility and different spatial arrangement can have profound effects on how the molecule interacts with its environment.

Comparison with Simpler Components:

Thiophene-2-carboxylic acid: This molecule retains the thiophene ring and the carboxylic acid group but lacks the methyl and ethyl groups of the butanoic acid chain. wikipedia.orgnih.gov Its properties are dominated by the direct electronic interaction between the electron-rich thiophene ring and the electron-withdrawing carboxyl group. nih.gov

3-Methylbutanoic Acid (Isovaleric Acid): This molecule represents the aliphatic portion of the target compound. It is a simple branched-chain fatty acid, and its chemical properties are characteristic of short-chain carboxylic acids, without the electronic and aromatic influences of the thiophene ring.

This comparative analysis highlights how the unique combination of the 2-thienyl group and the 3-methylbutanoic acid scaffold in the target molecule gives rise to a specific set of properties distinct from its individual components or structural isomers.

Advanced Analytical Techniques in the Research of 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-Methyl-2-(thiophen-2-yl)butanoic acid, this technique would provide unequivocal proof of its molecular structure, offering insights into its conformation and the forces governing its crystal lattice.

A single-crystal X-ray diffraction analysis would yield a detailed geometric profile of the molecule. This includes the precise measurement of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two intersecting planes). While specific crystallographic data for this compound is not publicly available, expected values can be inferred from established databases for similar chemical fragments. rsc.orgpsu.edu For instance, the carbon-sulfur bond lengths within the thiophene (B33073) ring, the carbon-carbon single and double bonds, and the geometry of the carboxylic acid group would be determined with very high precision, typically to within a few thousandths of an Ångström.

Table 1: Representative Bond Lengths and Angles Determined by X-ray Crystallography. (Note: These are generalized values; specific data for the title compound requires experimental analysis).
ParameterDescriptionTypical Value (Å or °)
C-S (Thiophene)Bond length between carbon and sulfur in the thiophene ring~1.71 Å
C=C (Thiophene)Double bond length between carbon atoms in the thiophene ring~1.37 Å
C-C (Thiophene)Single bond length between carbon atoms in the thiophene ring~1.42 Å
C-COOHSingle bond length between the chiral carbon and the carboxyl carbon~1.52 Å
C=O (Carboxyl)Double bond length of the carbonyl group~1.21 Å
C-O (Carboxyl)Single bond length of the hydroxyl group in the carboxylic acid~1.31 Å
O-C=OBond angle within the carboxylic acid group~123°

Beyond individual molecular geometry, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular forces. For this compound, the carboxylic acid group is a primary site for strong intermolecular hydrogen bonding, where the hydroxyl hydrogen of one molecule interacts with a carbonyl oxygen of a neighboring molecule. researchgate.net This often leads to the formation of centrosymmetric dimers. Additionally, the flat, aromatic thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal structure. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

Since this compound possesses a stereogenic center, it exists as a pair of enantiomers (R and S forms). X-ray crystallography of a single enantiomer, or a derivative containing a heavy atom, can be used to determine its absolute configuration. wikipedia.org By analyzing the anomalous dispersion of X-rays, the absolute spatial arrangement of the atoms can be established, definitively assigning the R or S configuration to the chiral center. mdpi.com This is the gold standard for assigning absolute stereochemistry to chiral molecules. wikipedia.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are indispensable for assessing the purity and analyzing the enantiomeric composition of chemical compounds. Both HPLC and GC are powerful tools for the separation, identification, and quantification of this compound and its potential impurities.

Developing a robust analytical method is essential for quality control. For a non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. pensoft.net

A typical method development would involve:

Column Selection: A C18 stationary phase is commonly used, providing good retention for moderately polar organic molecules.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. The pH of the buffer is critical to ensure the carboxylic acid is in a consistent protonation state. researchgate.netchemmethod.com

Detection: The thiophene ring contains a chromophore that absorbs ultraviolet (UV) light, making a UV detector suitable for quantitative analysis, typically in the range of 220-260 nm. researchgate.net

Validation: The method would be validated according to established guidelines for parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). chemmethod.comchemrevlett.com

Gas Chromatography (GC) can also be used, though it typically requires derivatization of the carboxylic acid group to a more volatile ester form to prevent peak tailing and improve thermal stability during analysis. unespadang.ac.id

Table 2: Example Validation Parameters for a Hypothetical RP-HPLC Method for Purity Analysis.
ParameterDescriptionTypical Acceptance Criteria
Linearity (r²)Correlation coefficient of the calibration curve≥ 0.999
Accuracy (% Recovery)Closeness of test results to the true value98.0% - 102.0%
Precision (% RSD)Relative Standard Deviation for repeated measurements≤ 2.0%
LODLowest concentration that can be reliably detected~0.01% w/w
LOQLowest concentration that can be accurately quantified~0.03% w/w

To separate and quantify the R and S enantiomers, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. sigmaaldrich.com

The development of a chiral HPLC method allows for the determination of enantiomeric excess (% ee), a critical measure of the purity of a single-enantiomer sample. The % ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other. mdpi.com

Table 3: Illustrative Data from a Chiral HPLC Separation.
EnantiomerRetention Time (min)Peak AreaComposition (%)
(R)-enantiomer8.54145,6004.0%
(S)-enantiomer10.213,494,40096.0%
Enantiomeric Excess (% ee) of (S)-enantiomer 92.0%

Capillary Electrophoresis for Analytical Separation

Capillary electrophoresis (CE) stands out as a powerful analytical technique for the separation of compounds based on their charge-to-size ratio in the presence of an electric field. chromatographytoday.com Its high efficiency, rapid analysis time, and minimal sample consumption make it a valuable tool in pharmaceutical and chemical analysis. bohrium.comdergipark.org.tr For a chiral carboxylic acid like this compound, CE is particularly well-suited for purity assessments and, crucially, for the separation of its enantiomers.

The direct enantiomeric separation of this compound can be achieved by incorporating a chiral selector into the background electrolyte (BGE). chromatographytoday.com This approach, a form of chiral capillary zone electrophoresis (CZE), relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes exhibit different electrophoretic mobilities, enabling their separation. bohrium.com

Given the acidic nature of this compound, the pH of the background electrolyte is a critical parameter. The pH must be controlled to ensure the carboxyl group is ionized, rendering the molecule negatively charged and suitable for electrophoretic migration.

Commonly employed chiral selectors for the separation of acidic compounds include cyclodextrins (CDs), macrocyclic antibiotics, and various synthetic chiral micelles. nih.govmdpi.com Cyclodextrins, particularly derivatized versions, are the most frequently used due to their versatility and broad applicability in resolving a wide range of chiral molecules. bohrium.com For acidic compounds, derivatized cyclodextrins can offer enhanced enantioselectivity.

The development of a CE method for the enantioseparation of this compound would involve optimizing several key parameters. These include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. The selection of the appropriate chiral selector is paramount and often requires screening several candidates to achieve baseline resolution of the enantiomers.

For instance, a typical method could employ a fused-silica capillary and a phosphate or borate (B1201080) buffer system. The addition of a neutral or charged cyclodextrin (B1172386) derivative to the buffer would be investigated to induce chiral recognition. Detection would likely be performed using a diode array detector (DAD) set to a wavelength where the thiophene chromophore exhibits strong absorbance.

While specific experimental data for this compound is not available in the cited literature, the following tables present representative conditions and findings for the chiral separation of structurally related acidic compounds by capillary electrophoresis.

Table 1: Representative Capillary Electrophoresis Conditions for Chiral Separation of Acidic Compounds

ParameterTypical Value/ConditionPurpose
Capillary Fused-silica, 50 µm i.d., 40-60 cm total lengthProvides the separation channel.
Background Electrolyte (BGE) 25-100 mM Phosphate or Borate bufferMaintains pH and conductivity.
pH 4.0 - 7.0Ensures ionization of the carboxylic acid. mdpi.com
Chiral Selector 5-20 mM Derivatized Cyclodextrin (e.g., HP-β-CD)Forms diastereomeric complexes for enantioseparation. bohrium.com
Voltage 15-30 kVDrives the electrophoretic separation.
Temperature 20-30 °CAffects viscosity, mobility, and complexation kinetics.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a small plug of the sample.
Detection UV-Vis Diode Array Detector (DAD) at 230-254 nmMonitors the separated analytes based on UV absorbance.

Table 2: Illustrative Research Findings for Chiral CE of Related Carboxylic Acids

Analyte TypeChiral Selector UsedKey Finding
N-derivatized amino acidsVancomycin (2-5 mM)Baseline separation achieved in a phosphate BGE at pH 4-7. mdpi.com
Nonsteroidal anti-inflammatory drugs (NSAIDs)VancomycinSuccessful enantioseparation in urine samples. mdpi.com
Antibacterial quinolone carboxylic acidsVancomycin (5 mM)Optimal results obtained with a 100 mM acetate (B1210297) BGE at pH 4.0. mdpi.com
Aromatic acidic drugsVancomycinEffective resolution in a coated capillary. researchgate.net

These examples underscore the utility of capillary electrophoresis, particularly with the inclusion of chiral selectors like cyclodextrins or macrocyclic antibiotics, for the successful enantioseparation of acidic compounds. A systematic approach to method development, focusing on the optimization of electrolyte composition and chiral selector concentration, would be expected to yield a robust and efficient method for the analytical separation of this compound enantiomers.

Non Clinical Academic Applications and Broader Scientific Impact

A Versatile Intermediate in the Landscape of Organic Synthesis

The molecular architecture of 3-Methyl-2-(thiophen-2-yl)butanoic acid makes it a highly versatile intermediate for the construction of more complex chemical entities. The presence of both a reactive carboxylic acid group and an electron-rich thiophene (B33073) ring provides multiple avenues for chemical modification and elaboration, positioning it as a key component in the synthesis of a variety of organic molecules.

A Foundational Element for the Synthesis of Complex Natural Products

While direct applications in the total synthesis of specific complex natural products are not yet extensively documented in publicly available literature, the structural motifs present in this compound are analogous to fragments found in various biologically active natural compounds. The thiophene ring, in particular, is a known bioisostere for benzene (B151609) and other aromatic systems, offering the potential to modulate the pharmacological properties of synthetic analogues of natural products. Organic chemists can leverage this compound as a starting material to introduce the thiophene moiety into larger, more intricate molecular frameworks, thereby creating novel derivatives with potentially enhanced or modified biological activities.

A Precursor for the Creation of Specialty and Fine Chemicals

The chemical reactivity of this compound allows for its conversion into a diverse array of specialty and fine chemicals. The carboxylic acid functionality can be readily transformed into esters, amides, and other derivatives, each with its own unique set of properties and applications. The thiophene ring can undergo various electrophilic substitution reactions, enabling the introduction of additional functional groups. This adaptability makes it a valuable precursor for the synthesis of compounds used in agrochemicals, fragrances, and other specialized chemical industries.

Emerging Applications in the Realm of Materials Science

The incorporation of thiophene-containing molecules into advanced materials is a rapidly expanding area of research, and this compound is poised to play a significant role in this field. The electronic properties of the thiophene ring, coupled with the processability imparted by the butanoic acid side chain, make it an attractive candidate for the development of novel functional materials.

A Monomeric Unit for Crafting Functional Polymers with Thiophene Backbones

Thiophene-based polymers are renowned for their conductive and semi-conductive properties. This compound can serve as a functional monomer in the synthesis of polymers with thiophene units integrated into their backbone. The carboxylic acid group can be utilized for polymerization reactions, such as polyesterification, leading to the formation of polymers with tailored properties. The methyl and ethyl substituents on the butanoic acid chain can influence the solubility and processability of the resulting polymers, which is a critical factor in the fabrication of thin films and other material forms.

The table below outlines the potential impact of incorporating this compound into polymer chains.

PropertyPotential Influence of this compound
Solubility The alkyl groups on the butanoic acid chain can enhance solubility in organic solvents, facilitating solution-based processing.
Processability Improved solubility and potential for lower melting points can lead to better processability for creating films and fibers.
Electronic Properties The thiophene unit contributes to the polymer's electronic characteristics, which can be tuned by further modification.
Functionalization The carboxylic acid group provides a handle for post-polymerization modification, allowing for the attachment of other functional moieties.

A Component in the Design of Organic Semiconductors and Optoelectronic Materials

The field of organic electronics relies on the development of novel materials with specific electronic and optical properties. Thiophene derivatives are at the forefront of this research due to their excellent charge transport characteristics. This compound can be used as a building block for the synthesis of small molecules or as a monomer for polymers intended for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule can influence the packing of the molecules in the solid state, which in turn affects the material's electronic performance.

Exploration in the Development of Selective Membranes and Sensor Technologies

The unique chemical and physical properties of materials derived from this compound open up possibilities for their use in separation and sensing applications. Polymers incorporating this monomer could be engineered to create membranes with selective permeability to certain molecules or ions. Furthermore, the thiophene ring's sensitivity to its electronic environment makes it a candidate for the development of chemical sensors. Changes in the optical or electronic properties of materials containing this unit upon interaction with an analyte could form the basis of a sensing mechanism.

Mechanistic Probes in Chemical and Biochemical Research

The use of small molecules as probes is a fundamental aspect of chemical and biochemical research, allowing scientists to investigate and understand complex biological and chemical processes. These probes can be designed to interact with specific enzymes or receptors, or to participate in particular reactions, thereby providing insights into their mechanisms. For a compound like this compound, its structural features, including the thiophene ring and the carboxylic acid moiety, suggest potential for such applications. However, specific research to this effect is not present in the available literature.

Studying Fundamental Enzymatic Reaction Mechanisms (non-therapeutic)

There is no available research demonstrating the use of this compound as a tool to study the fundamental mechanisms of enzymatic reactions in a non-therapeutic context. In such studies, a compound might be used as a substrate analog, an inhibitor, or a covalent modifier to elucidate the catalytic mechanism of an enzyme, map its active site, or understand the kinetics of the reaction. While the broader class of thiophene-containing molecules has been explored in medicinal chemistry for enzyme inhibition, specific data for this compound in a non-clinical, mechanistic context is absent.

Probing Molecular Recognition Events at the Chemical Level

Similarly, no studies were found that utilize this compound to probe molecular recognition events at the chemical level. Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. A compound like this compound could theoretically be used to study these interactions, for example, by observing its binding to a host molecule or a surface, and analyzing the thermodynamic and kinetic parameters of this binding. This can provide valuable information about the nature of non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking involving the thiophene ring. Unfortunately, no such experimental or computational studies involving this compound have been published.

Future Research Directions and Unexplored Avenues for 3 Methyl 2 Thiophen 2 Yl Butanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern chemistry. For a molecule like 3-Methyl-2-(thiophen-2-yl)butanoic acid, which possesses a stereocenter, the development of sustainable and stereoselective synthetic routes is of particular importance.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. A future research direction would involve the development of a continuous flow process for the asymmetric synthesis of this compound. This could involve the use of immobilized catalysts or reagents within a packed-bed reactor. For instance, a flow process could be designed for the α-arylation of a butanoic acid derivative with a thiophene (B33073) precursor, potentially utilizing a chiral catalyst to induce stereoselectivity. researchgate.netnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them ideal catalysts for sustainable synthesis. A significant area for future research is the application of biocatalysis to produce enantiomerically pure this compound. One promising approach is the use of microbial deracemization, where a microorganism selectively inverts the chirality of one enantiomer in a racemic mixture to yield a single, desired enantiomer. nih.govnih.govresearchgate.net Organisms like Nocardia diaphanozonaria have shown efficacy in the deracemization of various α-substituted carboxylic acids and could be explored for this specific target. nih.govnih.govresearchgate.net Furthermore, the dynamic kinetic resolution of a suitable precursor, combining an enzymatic resolution with in-situ racemization, could provide a high-yield route to a single enantiomer. acs.orgmdpi.com

MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, potential for automation.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact, potential for novel transformations.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique combination of a sterically hindered carboxylic acid and an electron-rich thiophene ring in this compound suggests the potential for novel and unconventional reactivity.

Future research should focus on exploring transformations that go beyond the standard reactions of carboxylic acids and thiophenes. For instance, the steric hindrance around the carboxylic acid group might lead to unusual reactivity in decarboxylation reactions or in reactions involving the α-proton. msu.edujackwestin.com The single-electron activation of the aryl carboxylic acid could lead to the generation of novel radical intermediates, opening up new avenues for arylation reactions. nih.gov

Furthermore, the thiophene ring, while generally susceptible to electrophilic substitution, may exhibit altered reactivity due to the bulky substituent at the 2-position. Investigations into its participation in pericyclic reactions, metal-catalyzed cross-coupling reactions under forcing conditions, or novel ring-opening and rearrangement reactions could unveil unprecedented chemical transformations.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

A detailed understanding of reaction mechanisms is crucial for process optimization and the discovery of new reactivity. The application of in situ spectroscopic techniques to monitor the synthesis and subsequent reactions of this compound is a vital area for future research.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, products, and transient intermediates. For example, in a potential synthesis involving the lithiation of thiophene followed by reaction with a suitable electrophile, in situ monitoring could provide invaluable insights into the formation and stability of the lithiated intermediate. mit.edumit.edukit.edu This would allow for precise control over reaction conditions to maximize yield and minimize byproduct formation.

Spectroscopic TechniqueInformation GainedPotential Application
In Situ FTIR Real-time concentration profiles of reactants, products, and intermediates.Monitoring the formation of the carboxylic acid from a precursor.
In Situ NMR Detailed structural information of species in the reaction mixture.Characterizing transient organometallic intermediates.
In Situ TEM Microstructural evolution of materials during electrochemical reactions. mit.edukit.edunih.govnih.govStudying the behavior of the compound in electrochemical applications.

Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. For this compound, these computational tools can accelerate the discovery of optimal synthetic routes and novel applications.

Discovery of Novel Applications Beyond Existing Frameworks, Especially in Emerging Technologies

While the current applications of this compound are not extensively documented, its chemical structure suggests a range of possibilities in emerging technologies. The thiophene moiety is a well-established building block for organic electronic materials due to its excellent charge transport properties. nih.gov

Future research should explore the incorporation of chiral this compound derivatives into advanced materials. For example, its use as a chiral dopant in liquid crystals or as a monomer for the synthesis of chiral conducting polymers could lead to materials with unique optical and electronic properties. rsc.org The development of chiral sensors or catalysts based on this scaffold is another promising avenue. researchgate.net Furthermore, the biological activity of thiophene derivatives is well-documented, and screening of this compound and its analogues for pharmaceutical or agrochemical applications could lead to the discovery of novel bioactive compounds. nih.gov

Emerging TechnologyPotential Application of this compound Derivatives
Organic Electronics Chiral monomers for conducting polymers, components of organic light-emitting diodes (OLEDs).
Chiral Materials Chiral dopants for liquid crystals, building blocks for chiral catalysts and sensors.
Pharmaceuticals Scaffolds for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2-(thiophen-2-yl)butanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling thiophene derivatives with substituted butanoic acid precursors. For example, thiophene-2-carboxaldehyde can undergo aldol condensation with methyl-substituted ketones, followed by oxidation to the carboxylic acid. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂ or Ar) and using catalysts like Lewis acids (e.g., AlCl₃) . Purification often employs gradient reverse-phase HPLC (e.g., methanol-water, 30%→100%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and quaternary carbons.
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring (C-S stretch ~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₂O₂S requires m/z 184.0564) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Competitive binding assays with metabolic enzymes (e.g., COX-2) to measure IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions. Mitigation strategies:

  • Standardized Assay Protocols : Use identical buffer pH, temperature, and enzyme concentrations.
  • Dose-Response Curves : Triplicate measurements with statistical validation (p < 0.05) .
  • Structural Confirmation : Re-validate compound purity via XRD or 2D NMR before testing .

Q. What structure-activity relationships (SARs) govern its bioactivity?

  • Methodological Answer : Compare analogs (see Table 1) to identify critical substituents:

CompoundSubstituent PositionBioactivity Trend
This compoundThiophene C2, methyl at C3High COX-2 inhibition
4-(3-Methylthiophen-2-yl)butanoic acidThiophene C2, methyl at C3, butanoic acid at C4Reduced activity due to steric hindrance
SAR studies suggest methyl at C3 and thiophene at C2 maximize enzyme binding .

Q. What computational methods predict its interaction with biomolecules?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., COX-2).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution and frontier orbitals .

Q. How are reaction yields improved in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps.
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.